molecular formula C17H12O3S B14379573 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-04-6

2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14379573
CAS No.: 89478-04-6
M. Wt: 296.3 g/mol
InChI Key: LYUWJSZAWOWBCN-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione is a compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of a naphthoquinone core with a methoxyphenylsulfanyl substituent, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydroquinone derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the methoxyphenylsulfanyl group can interact with specific enzymes and proteins, further enhancing its biological activity.

Comparison with Similar Compounds

2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione can be compared with other 1,4-naphthoquinone derivatives such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89478-04-6

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O3S/c1-20-11-6-8-12(9-7-11)21-16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3

InChI Key

LYUWJSZAWOWBCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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